

Spectroscopic data for 2-Cyclobutylethane-1-thiol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclobutylethane-1-thiol

Cat. No.: B15272574

[Get Quote](#)

Spectroscopic Data for 2-Cyclobutylethane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Cyclobutylethane-1-thiol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict the characteristic spectral features. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Cyclobutylethane-1-thiol**. These values are estimated based on the analysis of similar chemical structures and established spectroscopic databases.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.55	q	2H	-CH ₂ -SH
~ 1.90 - 2.10	m	2H	Cyclobutane CH ₂ (α to substituent)
~ 1.75 - 1.90	m	4H	Cyclobutane CH ₂ (β to substituent)
~ 1.65	m	1H	Cyclobutane CH
~ 1.55	q	2H	-CH ₂ -CH ₂ -SH
~ 1.30	t	1H	-SH

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 40.0	Cyclobutane CH
~ 35.0	-CH ₂ -CH ₂ -SH
~ 28.0	Cyclobutane CH ₂
~ 25.0	-CH ₂ -SH
~ 18.0	Cyclobutane CH ₂

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (sp ³)
2550	Weak - Medium	S-H stretch
1450	Medium	CH ₂ bend
800 - 600	Weak	C-S stretch

Mass Spectrometry (MS) Data (Predicted)

m/z	Interpretation
116	Molecular Ion [M] ⁺
83	[M - SH] ⁺
67	[C ₅ H ₇] ⁺ (Loss of ethylthiol)
55	[C ₄ H ₇] ⁺ (Cyclobutyl cation)
41	[C ₃ H ₅] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Dissolve 5-25 mg of **2-Cyclobutylethane-1-thiol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[\[1\]](#)[\[2\]](#)
 - For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[\[2\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[\[3\]](#)
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.[\[4\]](#)

IR Spectroscopy

- Sample Preparation:
 - For a liquid sample like **2-Cyclobutylethane-1-thiol**, a neat spectrum can be obtained by placing a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl_4).
- Data Acquisition:
 - Place the prepared sample in the IR spectrometer.
 - Record a background spectrum of the empty salt plates or the solvent.
 - Record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

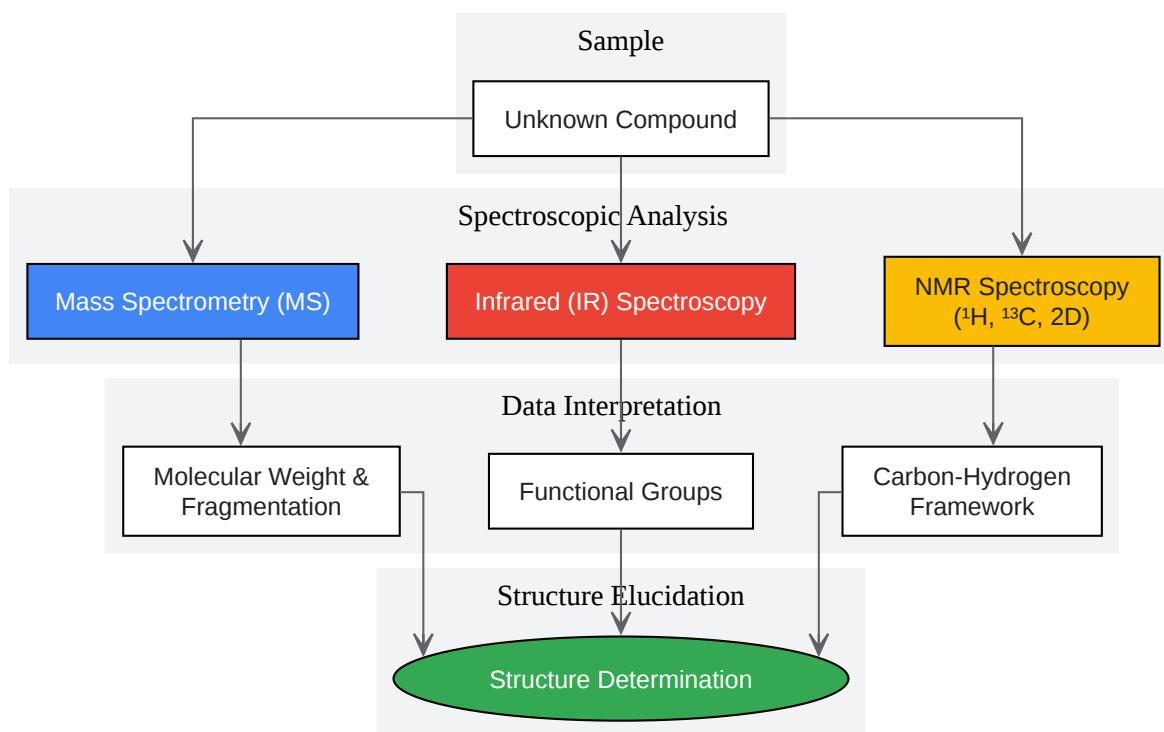
Mass Spectrometry

- Sample Introduction:
 - The sample can be introduced into the mass spectrometer through various methods, including direct injection, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[\[5\]](#)
- Ionization:
 - The sample molecules are ionized, typically using Electron Ionization (EI) for volatile compounds. This process may cause the molecules to fragment.[\[5\]](#)

- Mass Analysis:
 - The resulting ions (the molecular ion and any fragment ions) are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]
- Detection:
 - An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound.



[Click to download full resolution via product page](#)

Caption: Workflow for organic compound structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ¹³C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Spectroscopic data for 2-Cyclobutylethane-1-thiol (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15272574#spectroscopic-data-for-2-cyclobutylethane-1-thiol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com